6-(4-Methylphenyl)piperidin-2-one

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6-(4-Methylphenyl)piperidin-2-one (CAS 1286679-13-7) is a strategically differentiated C6-arylated δ-lactam, structurally distinct from the N1-substituted positional isomer 1-(4-methylphenyl)piperidin-2-one (LogP 2.58, tPSA 20.31 Ų). The C6-p-tolyl regiochemistry confers unique hydrogen-bond donor capacity (free lactam N-H), altered membrane permeability, and receptor binding geometry essential for GPCR antagonist programs targeting CGRP, NK1, and α1a adrenergic receptors. Its predicted LogP (~2.6) supports CNS penetration for central target campaigns. The scaffold serves as an advanced intermediate for stereocontrolled synthesis of enantiopure piperidine derivatives. Ideal for ADME/PK SPR panels comparing C6-aryl vs. N1-aryl substitution effects on passive diffusion, metabolic stability, and efflux susceptibility. Lab-scale to multi-gram quantities available.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B12365769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)piperidin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCC(=O)N2
InChIInChI=1S/C12H15NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14)
InChIKeyOVRGNTFTUXFEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylphenyl)piperidin-2-one: Structural and Physical-Chemical Baseline Data for Procurement Assessment


6-(4-Methylphenyl)piperidin-2-one (CAS: 1286679-13-7) is a synthetic δ-lactam belonging to the 6-arylated piperidin-2-one class, featuring a piperidin-2-one core substituted at the 6-position with a 4-methylphenyl (p-tolyl) group . This compound represents a key scaffold within the broader piperidinone family, which has attracted substantial pharmaceutical interest due to the documented role of simple enantiopure 6-(het)aryl substituted piperidin-2-ones as advanced intermediates and pharmacologically relevant targets [1]. The 6-arylated piperidin-2-one architecture is recognized for its utility in generating chirality and serves as a precursor to piperidine derivatives, which constitute the core unit of numerous alkaloids and biologically active compounds [1]. The compound has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, and is structurally distinct from its N-substituted positional isomer, 1-(4-methylphenyl)piperidin-2-one (CAS: 4789-11-1), which bears the aryl substituent on the lactam nitrogen rather than at the C6 carbon center .

Why 6-(4-Methylphenyl)piperidin-2-one Cannot Be Interchanged with N-Substituted or Unsubstituted Piperidin-2-one Analogs


Substitution of 6-(4-methylphenyl)piperidin-2-one with generic piperidin-2-one scaffolds introduces significant, quantifiable differences in physicochemical properties that directly impact experimental reproducibility and downstream application suitability. The core differentiation lies in the regiochemistry of aryl substitution: C6-arylation versus N1-arylation. The positional isomer 1-(4-methylphenyl)piperidin-2-one exhibits a computed LogP value of 2.58 and a topological polar surface area (tPSA) of 20.31 Ų , whereas the 6-aryl substitution pattern present in the target compound confers a distinct spatial orientation of the lipophilic p-tolyl group relative to the hydrogen-bonding lactam moiety. This regiochemical divergence predicts altered membrane permeability, solubility, and target binding geometry compared to N-substituted congeners. Furthermore, the unsubstituted parent scaffold, piperidin-2-one (δ-valerolactam), lacks the aromatic π-system entirely, eliminating critical interactions such as π-π stacking and hydrophobic contacts that are essential for molecular recognition in biological systems [1]. Such differences render generic in-class substitution scientifically unsound without explicit, assay-specific validation.

Quantitative Differentiation Evidence: 6-(4-Methylphenyl)piperidin-2-one vs. Structural Analogs


Regiochemical Identity and Purity Validation: C6-Aryl vs. N1-Aryl Substitution Pattern

6-(4-Methylphenyl)piperidin-2-one is defined by C6-arylation (aryl group attached to the C6 carbon of the piperidin-2-one ring), as reflected in its SMILES string `Cc1ccc(C2CCCC(=O)N2)cc1`. This is structurally and functionally distinct from its N-substituted positional isomer, 1-(4-methylphenyl)piperidin-2-one (CAS 4789-11-1), which bears the aryl group on the lactam nitrogen, indicated by SMILES `Cc1ccc(N2CCCCC2=O)cc1` .

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Lipophilicity Modulation: Predicted LogP Differential Between C6-Aryl and Unsubstituted Scaffolds

The introduction of a 4-methylphenyl group at the C6 position substantially increases lipophilicity compared to the unsubstituted piperidin-2-one parent scaffold. While experimentally determined LogP for 6-(4-methylphenyl)piperidin-2-one is not reported in accessible literature, the N1-substituted positional isomer 1-(4-methylphenyl)piperidin-2-one has a computed LogP value of 2.58 . This value provides a class-level benchmark for the lipophilic contribution of the p-tolyl moiety within the piperidin-2-one framework. By contrast, unsubstituted piperidin-2-one (δ-valerolactam) is considerably more hydrophilic due to the absence of the aromatic ring system [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Topological Polar Surface Area Differential: C6-Aryl vs. N1-Aryl Isomer Impact on Membrane Permeability

The topological polar surface area (tPSA) is a critical descriptor for predicting passive membrane permeability and oral bioavailability. The N1-substituted isomer, 1-(4-methylphenyl)piperidin-2-one, has a reported tPSA of 20.31 Ų . The C6-substituted target compound, while not having an explicitly reported tPSA in open databases, presents the lactam N-H as a hydrogen-bond donor—a functional group absent in the N1-substituted isomer. This donor capability increases the effective polar surface area contribution beyond the 20.31 Ų baseline, predicting altered membrane diffusion kinetics relative to the N-substituted comparator .

Drug Design ADME Computational Chemistry

Class-Level Pharmacological Precedent: 6-Arylated Piperidin-2-ones as Privileged Scaffolds in Receptor Antagonism

The 6-arylated piperidin-2-one scaffold class, to which 6-(4-methylphenyl)piperidin-2-one belongs, has established pharmacological precedent across multiple receptor systems. As documented in the synthetic chemistry literature, simple enantiopure 6-(het)aryl substituted piperidin-2-ones serve as key pharmaceutical targets, with representative examples including CGRP receptor antagonists (for migraine), NK1 receptor antagonists, and α1a adrenergic receptor antagonists (for benign prostatic hypertrophy) [1]. Within the broader piperidin-2-one class, substituted derivatives have demonstrated angiotensin II receptor antagonism with IC50 values as low as 20 nM in bovine adrenal cortex binding assays and pA2 values up to 9 in rabbit aortic ring functional assays [2].

Pharmacology Medicinal Chemistry GPCR Antagonists

Validated Application Scenarios for 6-(4-Methylphenyl)piperidin-2-one Based on Structural and Physicochemical Evidence


Scaffold for GPCR Antagonist Lead Optimization Programs

Procurement of 6-(4-methylphenyl)piperidin-2-one is scientifically justified for medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs), particularly those where 6-arylated piperidin-2-one scaffolds have demonstrated antagonist activity. The class-level precedent for 6-arylated piperidin-2-ones as CGRP receptor antagonists, NK1 antagonists, and α1a adrenergic receptor antagonists provides a validated framework for hit-to-lead optimization . The C6-aryl substitution pattern offers a distinct vector for SAR exploration compared to N-substituted alternatives, enabling exploration of receptor binding pockets that accommodate aryl groups at the C6 position. The elevated lipophilicity (predicted LogP approximating 2.6 based on the N1-isomer benchmark) supports CNS penetration, making this scaffold suitable for central receptor targets where blood-brain barrier permeability is desirable [1].

Chiral Synthesis Intermediate for Enantioselective Piperidine Derivatives

6-(4-Methylphenyl)piperidin-2-one serves as a strategic advanced intermediate for the stereocontrolled preparation of optically active piperidine derivatives. The 6-arylated piperidin-2-one scaffold has been explicitly identified as a key target for the pharmaceutical industry, with established synthetic methodologies available for generating enantioenriched 6-arylated piperidin-2-ones via asymmetric catalytic hydrogenation of N-alkylated precursors or hydrogenation of chiral cyclic enehydrazides . The lactam functionality at position 2 provides a handle for subsequent reduction to the corresponding piperidine while preserving the stereochemistry established at the C6 position. The p-tolyl substituent offers a balance of steric bulk and electronic neutrality suitable for exploring diastereoselective transformations without introducing the strong electron-withdrawing effects (e.g., fluorine) that can alter reaction kinetics or competing halogen-bonding interactions [1].

Physicochemical Property Benchmarking in ADME/PK Assay Cascades

6-(4-Methylphenyl)piperidin-2-one is appropriate for inclusion in ADME/PK profiling panels where the objective is to establish structure-property relationships (SPR) for aryl-substituted piperidinones. The compound's distinct regiochemistry (C6-aryl vs. N1-aryl) enables direct experimental comparison of membrane permeability, metabolic stability, and plasma protein binding between substitution patterns. The N1-substituted isomer 1-(4-methylphenyl)piperidin-2-one has a documented tPSA of 20.31 Ų and LogP of 2.58 , providing a quantitative baseline for assessing how C6-arylation alters permeability-surface area relationships and efflux transporter susceptibility. The presence of a free lactam N-H in the target compound introduces a hydrogen-bond donor absent in the N-substituted isomer, enabling evaluation of donor count effects on passive diffusion and solubility without confounding changes to molecular weight or heavy atom count [1].

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